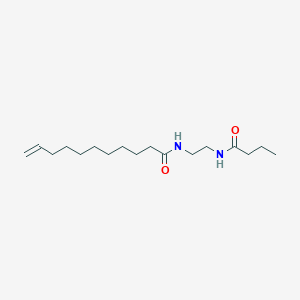

N-(2-Butanamidoethyl)undec-10-enamide

Description

N-(2-Butanamidoethyl)undec-10-enamide is an undec-10-enamide derivative characterized by a terminal undec-10-enoyl chain and a 2-butanamidoethyl substituent on the amide nitrogen. The undec-10-enoyl backbone provides hydrophobicity and conformational flexibility, while substituents dictate intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) and bioactivity. Below, we compare this compound with structurally similar compounds, emphasizing substituent-driven differences in properties and applications.

Properties

CAS No. |

61796-93-8 |

|---|---|

Molecular Formula |

C17H32N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N-[2-(butanoylamino)ethyl]undec-10-enamide |

InChI |

InChI=1S/C17H32N2O2/c1-3-5-6-7-8-9-10-11-13-17(21)19-15-14-18-16(20)12-4-2/h3H,1,4-15H2,2H3,(H,18,20)(H,19,21) |

InChI Key |

OMCAOOVXHPAVPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCNC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butanamidoethyl)undec-10-enamide typically involves the amidation of undec-10-enoic acid with 2-butylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps include:

Activation of undec-10-enoic acid: This is achieved by converting the acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

Amidation reaction: The acid chloride is then reacted with 2-butylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butanamidoethyl)undec-10-enamide undergoes various chemical reactions, including:

Oxidation: The double bond in the aliphatic chain can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: KMnO₄ in an aqueous medium at room temperature.

Reduction: LiAlH₄ in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

N-(2-Butanamidoethyl)undec-10-enamide has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyurethanes, which are valuable in creating high-performance materials.

Materials Science: The compound’s ability to form hydrogen bonds makes it useful in designing supramolecular structures and self-assembling materials.

Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and drug candidates.

Biology: The compound is studied for its potential role in biological systems, particularly in the development of biomimetic materials.

Mechanism of Action

The mechanism by which N-(2-Butanamidoethyl)undec-10-enamide exerts its effects is primarily through its ability to form hydrogen bonds and interact with other molecules. The amide group can participate in hydrogen bonding, while the double bond in the aliphatic chain can undergo various chemical transformations, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

N-(4-Methoxybenzyl)undec-10-enamide

Structural Features : Aromatic 4-methoxybenzyl group.

Key Findings :

- Antimicrobial Activity : Exhibited moderate activity against E. coli and A. tumefaciens (MIC = 55 µg/mL) and fungi (MIC = 70 µg/mL), outperforming analogs with hydroxylated or bulkier substituents .

- DNA Binding: Demonstrated strong minor groove binding to ctDNA (binding energy = -5.21 kcal/mol), attributed to hydrophobic interactions and the methoxy group’s electron-donating effects .

- Synthesis : Prepared via DCC/DMAP-catalyzed amidation (90% yield) .

Data Table :

| Property | N-(4-Methoxybenzyl)undec-10-enamide |

|---|---|

| Antimicrobial MIC (µg/mL) | 55 (bacteria), 70 (fungi) |

| DNA Binding Energy (kcal/mol) | -5.21 |

| Synthetic Yield | 90% |

N-(2-Hydroxyethyl)undec-10-enamide

Structural Features : Hydrophilic 2-hydroxyethyl group.

Key Findings :

- Industrial Use : Employed in hair care products as a foam booster and conditioning agent due to its amphiphilic nature .

- Physicochemical Properties : Melting point = 56–58°C; predicted boiling point = 409.4±38.0°C .

- Synthesis: Derived from undecylenic acid and monoethanolamide via amidation .

Data Table :

| Property | N-(2-Hydroxyethyl)undec-10-enamide |

|---|---|

| Melting Point (°C) | 56–58 |

| Application | Cosmetic formulations |

| Synthetic Route | Amidation of undecylenic acid |

N-(3-Hydroxypropyl)undec-10-enamide

Structural Features : Aliphatic 3-hydroxypropyl group.

Key Findings :

- Synthetic Utility : Enhanced radical cyclization yields (60%) in maleic anhydride synthesis due to hydrogen-bonding stabilization .

- Supramolecular Potential: Hydroxyl groups may enable dynamic hydrogen bonding, though weaker than U-DPy’s sextuple H-bonding motifs .

Data Table :

| Property | N-(3-Hydroxypropyl)undec-10-enamide |

|---|---|

| Cyclization Yield | 60% |

| Key Interaction | Hydrogen bonding |

U-DPy and BUDA (Supramolecular Analogs)

Structural Features :

- U-DPy: Pyrimidinone-based sextuple H-bonding motifs.

- BUDA : Butyrate-modified hydroxyl group for crystallization control.

Key Findings : - Supramolecular Polymers : U-DPy forms telechelic polymers via strong H-bonding (Ka > 10^6 M⁻¹), enabling stimuli-responsive micelles .

- Mechanical Properties : BUDA-based polyamides exhibit tunable crystallinity (Tm = 110°C) and elastomeric behavior .

Data Table :

| Property | U-DPy | BUDA |

|---|---|---|

| H-Bonding Strength | Sextuple motifs | Ester-modified |

| Polymer Application | Self-healing materials | High-strength elastomers |

N-(4-Nitrophenyl)undec-10-enamide

Structural Features : Electron-withdrawing nitro group.

Key Findings :

- Collision Cross-Section (CCS) : Predicted CCS = 173.7 Ų ([M+H]+ adduct), indicating a compact conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.